Bienvenue dans la boutique en ligne BenchChem!

10-Hydroxyyohimbine

plasma protein binding free drug fraction α2-adrenoceptor pharmacology

10-Hydroxyyohimbine (CAS 41928-02-3) is a minor hydroxylated metabolite of yohimbine, essential for DMPK, pharmacokinetic, and α2-adrenoceptor SAR studies. It is not interchangeable with yohimbine or 11-hydroxyyohimbine due to markedly lower α2 affinity (IC50 = 131 nM vs. Ki ~1–3 nM), distinct plasma protein binding (32% bound), unique urinary excretion profile (~0.2% of dose), and divergent chromatographic/spectral properties. Authenticated reference material is required for valid LC-MS/MS calibration and forced degradation studies. Sourced as a single chemical entity, ≥98% purity, stored at -20°C. For R&D use only.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
CAS No. 41928-02-3
Cat. No. B1664517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxyyohimbine
CAS41928-02-3
Synonyms10-Hydroxyyohimbine
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O
InChIInChI=1S/C21H26N2O4/c1-27-21(26)19-14-9-17-20-13(15-8-12(24)3-4-16(15)22-20)6-7-23(17)10-11(14)2-5-18(19)25/h3-4,8,11,14,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,14-,17-,18-,19+/m0/s1
InChIKeyXKJJSWXADRRQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxyyohimbine (CAS 41928-02-3) for Research Procurement: Compound Identity and Pharmacological Class


10-Hydroxyyohimbine (CAS 41928-02-3) is a hydroxylated human metabolite of the indole alkaloid yohimbine, formally designated as methyl (16α,17α)-10,17-dihydroxyyohimban-16-carboxylate [1]. It belongs to the yohimban class of α2-adrenoceptor antagonists, generated endogenously via CYP2D6- and CYP3A4-mediated oxidation of yohimbine, alongside its regioisomer 11-hydroxyyohimbine [2]. Unlike the parent compound yohimbine—a well-characterized presynaptic α2 antagonist with Ki values in the low nanomolar range (~1–3 nM at α2A/α2B/α2C subtypes)—10-hydroxyyohimbine exhibits markedly lower α2-adrenoceptor affinity and is generally considered a minor, weakly active metabolite recovered primarily in urine rather than plasma [3][4].

Why Yohimbine or 11-Hydroxyyohimbine Cannot Substitute for 10-Hydroxyyohimbine in Analytical and Pharmacological Workflows


Although 10-hydroxyyohimbine, 11-hydroxyyohimbine, and yohimbine share a common yohimban scaffold, they exhibit pronounced differences in plasma protein binding (32% vs. 43% vs. 82% bound fraction, respectively), α2-adrenoceptor antagonist potency rank order, renal excretion proportion (~0.2% vs. ~14% vs. ~0.1% of administered yohimbine dose), and chemical stability under alkaline conditions [1][2]. These divergent physicochemical and pharmacological properties preclude generic interchange. For analytical reference standard applications (e.g., LC-MS/MS metabolite quantification in pharmacokinetic studies), 10-hydroxyyohimbine must be sourced as an authenticated single chemical entity—not replaced by yohimbine or 11-hydroxyyohimbine—because chromatographic retention times, mass spectral fragmentation patterns, and calibration curves are compound-specific [3]. For in vitro pharmacological profiling, substituting yohimbine (Ki ~1–3 nM at α2A) for 10-hydroxyyohimbine (IC50 = 131 nM in rat vas deferens) would overestimate target engagement by approximately two orders of magnitude, producing erroneous structure-activity relationship conclusions [1][4].

Quantitative Differentiation Evidence for 10-Hydroxyyohimbine vs. Yohimbine, 11-Hydroxyyohimbine, and In-Class α2 Antagonists


Plasma Protein Binding: 10-Hydroxyyohimbine Exhibits the Lowest Bound Fraction Among Yohimbine Metabolites

In a direct head-to-head comparison using equilibrium dialysis with human plasma proteins, 10-hydroxyyohimbine displayed a bound fraction of only 32%, versus 43% for 11-hydroxyyohimbine and 82% for yohimbine [1]. This 2.6-fold lower plasma protein binding relative to yohimbine translates to a substantially higher free (unbound) fraction available for receptor engagement in protein-containing physiological buffers. Notably, when the binding assay buffer was supplemented with 5% albumin, the apparent α2-adrenoceptor affinity of yohimbine was reduced approximately 10-fold and converged with that of 11-hydroxyyohimbine, while 10-hydroxyyohimbine remained the least potent of the three compounds [1].

plasma protein binding free drug fraction α2-adrenoceptor pharmacology

α2-Adrenoceptor Antagonist Potency: 10-Hydroxyyohimbine Is the Least Potent of the Three Yohimbine Congeners

In [3H]-RX 821002 radioligand displacement assays on human platelet and adipocyte membranes, the rank order of α2-adrenoceptor affinity was consistently yohimbine > 11-hydroxyyohimbine > 10-hydroxyyohimbine [1]. In a separate functional assay using isolated rat vas deferens, 10-hydroxyyohimbine exhibited an IC50 of 131 nM for α2-adrenergic receptor antagonism [2]. By comparison, yohimbine displays Ki values of ~1–3 nM at cloned human α2A, α2B, and α2C receptors . This represents an approximately 40- to 130-fold potency differential between parent and metabolite. The BindingDB entry further notes that the vas deferens effect of 10-hydroxyyohimbine was 'not yohimbine reversible,' suggesting a pharmacologically distinct or non-competitive interaction profile at this tissue preparation [2].

alpha-2 adrenoceptor antagonist potency IC50 structure-activity relationship

Renal Excretion Profile: 10-Hydroxyyohimbine Is a Minor Urinary Metabolite Distinct from the Predominant 11-Hydroxyyohimbine

Following intravenous (5 mg) and oral (8 mg) administration of yohimbine to healthy human subjects, the overall renal excretion of 10-hydroxyyohimbine, expressed as a percentage of the administered yohimbine dose, was approximately 0.2% [1]. This contrasts sharply with 11-hydroxyyohimbine, which accounted for ~14% of the dose, and the parent compound yohimbine at ~0.1% [1]. Critically, 10-hydroxyyohimbine was not detected in plasma but was measurable only in urine, whereas 11-hydroxyyohimbine appeared in both plasma and urine with a mean apparent terminal half-life of 347 ± 63 min—nearly four times that of yohimbine (91.0 ± 33.6 min) [1]. This plasma-undetectable, urine-only disposition profile uniquely distinguishes 10-hydroxyyohimbine from its active congener.

pharmacokinetics renal excretion drug metabolism yohimbine biotransformation

Chemical Stability: 10-Hydroxylated Yohimbine Derivatives Are Distinctly Labile Under Alkaline Conditions

In a systematic study of the microbiological transformation of yohimbine-type alkaloids, 10-hydroxylated derivatives—including 10-hydroxyyohimbine, 10-hydroxy-α-yohimbine, and 10-hydroxy-β-yohimbine—were all found to exhibit marked instability upon exposure to dilute alkali [1]. This chemical property was explicitly characterized as a 'distinguishing feature of the 10-hydroxylated derivatives' that sets them apart from other regioisomeric hydroxylation products such as 11-hydroxyyohimbine and 18α-hydroxyyohimbine, which remain stable under the same alkaline conditions [1]. The structural basis for this lability is attributed to the electronic effect of the hydroxyl substituent at the C-10 position of the indole benzene ring.

chemical stability alkali lability structural differentiation yohimbine alkaloids

Superacidic Synthesis: 10-Hydroxyyohimbine Is Obtained in Higher Yield Than 11-Hydroxyyohimbine via Direct Hydroxylation

In a one-step electrophilic hydroxylation of yohimbine under superacidic conditions (HF-SbF5 or related superacid media with sodium persulfate as oxidant), the product mixture contained approximately 32% 10-hydroxyyohimbine, 23% 11-hydroxyyohimbine, 3% 12-hydroxyyohimbine, and 11% 9-hydroxyyohimbine, with 3% unreacted yohimbine remaining [1]. This 1.4-fold higher yield of 10-hydroxyyohimbine over 11-hydroxyyohimbine under identical reaction conditions reflects the intrinsic regioselectivity of electrophilic aromatic hydroxylation at the C-10 position of the yohimbine indole ring. The structures of all four monohydroxylated regioisomers were confirmed by 1D and 2D NMR spectroscopy [1].

superacidic hydroxylation synthetic chemistry metabolite synthesis process yield

Validated Application Scenarios for Procuring 10-Hydroxyyohimbine (CAS 41928-02-3)


LC-MS/MS Bioanalytical Method Development and Validation for Yohimbine Metabolite Quantification

10-Hydroxyyohimbine is required as an authenticated analytical reference standard for the development of HPLC-UV and LC-MS/MS methods that simultaneously quantify yohimbine and its hydroxylated metabolites in human plasma and urine. Because 10-hydroxyyohimbine accounts for ~0.2% of the administered yohimbine dose in urine, and is not detectable in plasma, a certified reference material is essential for constructing accurate calibration curves in the low-concentration range. Substituting yohimbine or 11-hydroxyyohimbine as a surrogate reference standard is invalid due to divergent chromatographic retention, mass spectral fragmentation, and the 70-fold difference in urinary abundance between 10-OH-YO and 11-OH-YO [1][2].

In Vitro α2-Adrenoceptor Subtype Pharmacological Profiling and Structure-Activity Relationship Studies

For laboratories characterizing the structure-activity relationships of yohimbine derivatives at α2-adrenoceptor subtypes (α2A, α2B, α2C), 10-hydroxyyohimbine serves as the low-potency comparator (IC50 = 131 nM in rat vas deferens) against which the enhanced potency of yohimbine (Ki ~1–3 nM) and the intermediate potency of 11-hydroxyyohimbine can be benchmarked. Its uniquely low plasma protein binding (32% bound) also makes it a valuable tool for investigating the impact of protein binding on apparent antagonist potency in albumin-supplemented buffer systems [3][4].

Drug Metabolism and Pharmacokinetic (DMPK) Studies of CYP2D6-Mediated Yohimbine Hydroxylation

10-Hydroxyyohimbine is indispensable as a metabolite standard in DMPK studies examining the CYP2D6- and CYP3A4-catalyzed oxidative metabolism of yohimbine. Since 10-hydroxyyohimbine is a minor urinary metabolite with a distinct disposition profile (urine-only, plasma-undetectable) compared to the major active metabolite 11-hydroxyyohimbine (plasma-detectable, t1/2 = 347 ± 63 min), authentic reference material is required to differentiate the two hydroxylation pathways and to correctly assign metabolite identity in hepatocyte incubation or recombinant CYP enzyme assays [2].

Chemical Stability and Forced Degradation Studies of Yohimbine Alkaloids

The documented instability of 10-hydroxylated yohimbine derivatives in dilute alkali makes 10-hydroxyyohimbine a critical reference compound for forced degradation studies and stability-indicating method development. Procurement of the pure compound enables systematic investigation of pH-dependent degradation kinetics, identification of degradation products, and establishment of storage and handling guidelines (e.g., avoidance of alkaline conditions, storage at -20°C under dry, dark conditions) that differ from those applicable to yohimbine and 11-hydroxyyohimbine [5].

Quote Request

Request a Quote for 10-Hydroxyyohimbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.